molecular formula C9H14O4 B13651926 (1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid

(1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid

Katalognummer: B13651926
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: MWJPBFXDEUIWAA-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a cyclopentane ring substituted with ethoxycarbonyl and carboxylic acid groups, makes it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid typically involves the use of enantioselective catalytic processes to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing chiral catalysts to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wirkmechanismus

The mechanism by which (1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

(1S,3R)-3-ethoxycarbonylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1

InChI-Schlüssel

MWJPBFXDEUIWAA-NKWVEPMBSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CC[C@@H](C1)C(=O)O

Kanonische SMILES

CCOC(=O)C1CCC(C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.